4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride is a chemical compound with the empirical formula and a molecular weight of 263.65 g/mol. It is classified as an acute toxic substance, particularly hazardous when ingested or inhaled, necessitating careful handling and safety precautions during use . This compound is notable for its structural features, which include a hydrazine group attached to a quinoline ring that is further substituted with trifluoromethyl groups.
The synthesis of 4-hydrazino 8-trifluoromethyl-quinoline hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes:
The reaction conditions may involve specific temperatures and solvents to optimize yield and purity. For instance, reactions may be conducted in polar aprotic solvents under reflux conditions to facilitate the nucleophilic attack of hydrazine on the quinoline ring .
4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. For example, oxidation reactions may utilize oxidizing agents such as hydrogen peroxide or permanganate under acidic or neutral conditions .
The mechanism of action for 4-hydrazino 8-trifluoromethyl-quinoline hydrochloride primarily involves its interaction with biological targets at the molecular level:
Data from studies suggest that derivatives of quinoline compounds exhibit significant biological activities, including antimicrobial and anticancer properties .
Relevant data indicates that the compound's reactivity profile is consistent with other hydrazine derivatives, which are known for their potential hazards in terms of toxicity and reactivity .
4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride has several scientific uses:
The compound's diverse applications highlight its importance in both academic research and industrial contexts, particularly in drug discovery and development .
Quinoline derivatives constitute a privileged scaffold in medicinal chemistry, characterized by their broad-spectrum bioactivity and structural versatility. The quinoline nucleus serves as an optimal platform for strategic functionalization, enabling fine-tuning of electronic properties, lipophilicity, and target-binding capabilities. Among functionalized quinolines, 4-hydrazino-8-trifluoromethylquinoline hydrochloride (CAS 1171001-63-0/57369-92-3) exemplifies a rationally designed pharmacophore integrating two high-impact moieties: the hydrazino group (–NHNH₂) at C4 and the trifluoromethyl group (–CF₃) at C8. This molecular architecture synergistically combines hydrogen-bonding capacity with enhanced membrane permeability, positioning it as a critical intermediate for antibacterial and antitubercular agents [3] [9]. The scaffold’s significance is further evidenced by its role in generating hydrazone hybrids, which demonstrate potent activity against Mycobacterium tuberculosis H37Rv (MIC = 4 μg/mL) and bacterial pathogens including Acinetobacter baumannii and Staphylococcus aureus [3].
The trifluoromethyl group at the C8 position exerts three primary effects:
The hydrazino group (–NHNH₂) at C4 provides:
Table 1: Molecular Properties of 4-Hydrazino-8-trifluoromethylquinoline Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₀H₈F₃N₃·HCl | Elemental Analysis |
Molecular Weight | 263.65 g/mol | Mass Spectrometry |
SMILES | FC(F)(F)C₁=C(N=CC=C₂NN)C₂=CC=C₁.Cl | Canonical Representation |
log P (Predicted) | 1.8 ± 0.3 | Chromatographic Retention |
Hydrogen Bond Donors | 3 | Computational Modeling |
The therapeutic exploration of 8-trifluoromethylquinolines progressed through key milestones:
Table 2: Evolution of Key 8-Trifluoromethylquinoline Derivatives
Era | Representative Compound | Therapeutic Target | Advancement |
---|---|---|---|
1970s | 8-CF₃-4-aminoquinoline | Malaria | Enhanced blood-stage schizontocidal activity |
1990s | 4-OH-8-CF₃-quinoline | Tuberculosis | Enoyl-ACP reductase inhibition |
2010s | 7-Cl-4-(piperazin-1-yl)-8-CF₃-quinoline | Protozoal infections | Cross-blood-brain barrier penetration |
2020s | QH-05 hydrazone hybrid | MDR-TB | MIC 4 μg/mL against H37Rv strain |
Hydrazine installation at C4 transforms quinoline scaffolds into versatile synthons for covalent hybridization:
Table 3: Synthetic Protocols for 4-Hydrazinoquinoline Hydrazones
Method | Conditions | Yield (%) | Time | Advantages |
---|---|---|---|---|
Catalyst-free condensation | H₂O:CH₂Cl₂ (4:1), RT, air | 85–95 | 5–60 min | No purification needed |
Acid-catalyzed | EtOH, glacial AcOH, reflux | 70–80 | 3–5 h | Broad carbonyl scope |
Microwave-assisted | DMF, 100°C, 300 W | 88–92 | 10–15 min | Rapid reaction kinetics |
Metal-complexation | MeOH, ZnCl₂, 60°C | 65–75 | 1 h | Direct bioactive complex formation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2